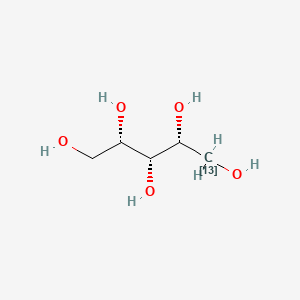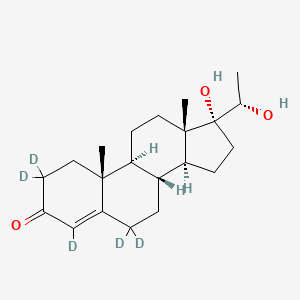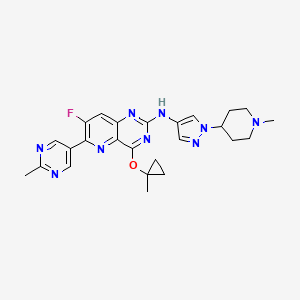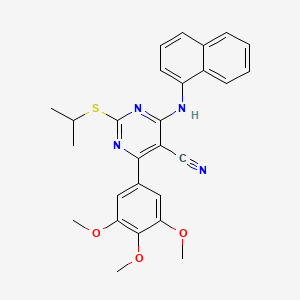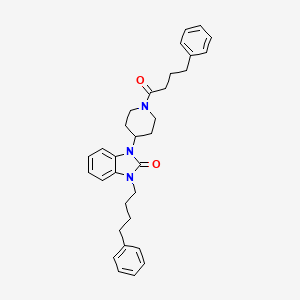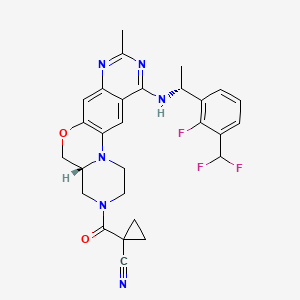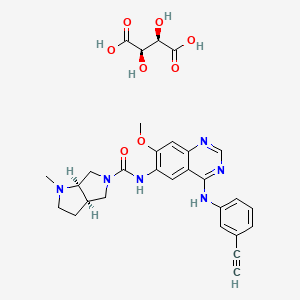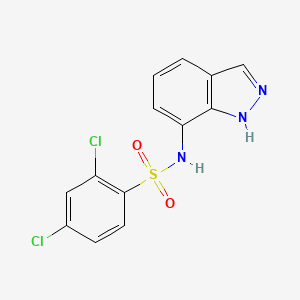
Anticancer agent 70
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 70 is a compound that has shown significant promise in the field of oncology. It is designed to target and inhibit specific pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer a more effective and less toxic alternative to traditional chemotherapy agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 70 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functionalization to introduce various substituents that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 70 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer agent 70 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.
Medicine: The compound is being explored for its potential to treat various types of cancer, including breast, lung, and colon cancers.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical technologies.
Mechanism of Action
The mechanism of action of Anticancer agent 70 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to key proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication, repair, and apoptosis. The compound may also interfere with signaling pathways that promote cancer cell proliferation and metastasis, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: A natural product that inhibits topoisomerase I, leading to DNA damage and cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting replication and transcription.
Methotrexate: An antifolate that inhibits dihydrofolate reductase, blocking DNA synthesis.
Uniqueness
Anticancer agent 70 is unique in its ability to selectively target cancer cells while sparing normal cells, reducing the risk of side effects commonly associated with traditional chemotherapy. Its novel mechanism of action and high specificity make it a promising candidate for further development and clinical trials.
Properties
Molecular Formula |
C13H9Cl2N3O2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-12(10(15)6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |
InChI Key |
URDFXYJXTZQRSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

